Glycidyl stearate

Structure

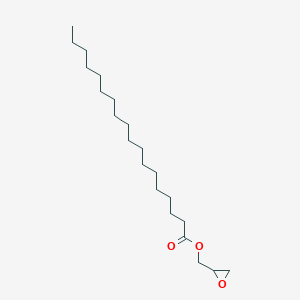

2D Structure

Eigenschaften

IUPAC Name |

oxiran-2-ylmethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQGOXCIUOCDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316444 | |

| Record name | Glycidyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-84-6 | |

| Record name | Glycidyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7QG7S8K60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Beschreibung

Overview of Glycidyl (B131873) Esters in Scientific Contexts

Glycidyl esters (GEs) are a class of chemical compounds formed from the esterification of glycidol (B123203) with a fatty acid. nih.gov In the scientific community, they are primarily known as process-induced contaminants that arise during the high-temperature refining of edible oils and fats, particularly in the deodorization step which often exceeds 200°C. fera.co.uksciendo.comcfs.gov.hk The formation of these esters is a significant concern in food science, as they can be hydrolyzed in the digestive tract to release free glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). sciendo.combund.deacs.org

Research has shown that GEs are present in almost all refined edible oils, with the highest concentrations often found in palm oil due to higher levels of natural precursors like diglycerides. cfs.gov.hkresearchgate.neteuropa.eu Consequently, a substantial body of scientific research focuses on the mechanisms of GE formation, their accurate quantification in various food matrices, and the development of mitigation strategies during oil processing. acs.orgresearchgate.netrsc.org Analytical methods, typically involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are central to monitoring their levels in food products. sciendo.comhpc-standards.comnih.gov

Significance of Glycidyl Stearate (B1226849) in Contemporary Research

Glycidyl stearate holds specific importance in modern research, primarily in two distinct areas: food safety analysis and materials science.

In the realm of food chemistry and safety, this compound serves as a critical analytical standard. nih.gov Due to the complexity of analyzing a wide array of different glycidyl esters in oils, analytical methods often rely on a representative standard for calibration and quantification. bund.de this compound is frequently the standard of choice for indirect analytical methods that determine the total glycidol content derived from all GEs present in a sample. bund.de Its use is essential for achieving reliable and reproducible results in methods developed by organizations like the American Oil Chemists' Society (AOCS). sciendo.comanalis.com.my

A second, distinct area of contemporary research involves the application of this compound in materials science. Studies have demonstrated its utility as a durable hydrophobic finishing agent for textiles. researchgate.netresearchgate.net Research has shown that this compound, synthesized from the reaction of sodium stearate and epichlorohydrin (B41342), can be applied to cotton fabrics to impart significant water repellency. researchgate.netresearchgate.netacs.org The epoxide ring of the this compound can react with the hydroxyl groups of cellulose (B213188) fibers, creating a durable, covalently bonded hydrophobic surface. researchgate.net This research explores environmentally friendlier alternatives to fluorine-based water-repellent treatments. researchgate.net

Interactive Table 2: Contemporary Research Applications of this compound Use the search bar to filter applications.

| Research Area | Specific Application | Detailed Finding | Source(s) |

| Food Analysis | Analytical Standard | Used to create calibration curves for the quantification of total glycidyl esters in edible oils. bund.de | bund.de, nih.gov, researchgate.net |

| Materials Science | Hydrophobic Finishing | Applied to cotton fabrics to create a durable, water-repellent surface with a high water contact angle (152°). researchgate.netresearchgate.net | researchgate.net, researchgate.net, acs.org |

| Chemical Synthesis | Intermediate/Reagent | Its reactive epoxy group is utilized in polymerization reactions and for producing other chemicals like surfactants. cymitquimica.commedchemexpress.com | cymitquimica.com, 15, medchemexpress.com |

Historical Perspectives on this compound Research

Research involving glycidyl esters of aliphatic acids dates back to at least the 1940s. acs.org However, the intensive focus on these compounds in food science is a more recent development. The initial detection of glycidyl esters in edible oils was an outcome of research conducted in the early 2000s to understand the formation of another process contaminant, 3-monochloro-1,2-propanediol (3-MCPD). nih.gov

In 2007, researchers Weißhaar and Perz first reported the existence of significant levels of glycidyl fatty acid esters while investigating the precursors of 3-MCPD esters. nih.gov This discovery shifted the scientific focus to include GEs as a major class of processing contaminants. Following this, a 2010 survey of commercial oils found that glycidyl esters were detectable in every sample tested, confirming their widespread presence. nih.gov Earlier, in 1976, the International Agency for Research on Cancer (IARC) had evaluated this compound specifically, though at the time, no human carcinogenicity data was available. inchem.org The historical trajectory of this compound research thus evolved from early organic chemistry synthesis to a compound of major interest in food safety and analytical science. nih.govacs.orginchem.org

Synthesis and Chemical Modification Methodologies of Glycidyl Stearate

Established Laboratory Synthesis Pathways

The creation of Glycidyl (B131873) stearate (B1226849) in a laboratory setting can be achieved through several distinct pathways, each with its own set of reactants, conditions, and outcomes.

Reaction of Stearic Acid with Epichlorohydrin (B41342) and Catalysts

A prevalent method for synthesizing Glycidyl stearate involves the reaction of a stearic acid salt with epichlorohydrin. medchemexpress.com This process typically utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous carboxylate salt and the organic epichlorohydrin phase.

The general reaction scheme involves reacting sodium stearate with epichlorohydrin. researchgate.net Various catalysts and solvents can be employed to optimize yield and reaction time. For instance, using tetrabutyl ammonium (B1175870) bromide as a phase-transfer catalyst in a toluene (B28343) solvent system, the reaction proceeds at 90–110°C for approximately 2 hours. chembk.com Another approach involves using dimethylformamide (DMF) as the solvent. researchgate.net Quaternary ammonium halides, such as benzyltrimethylammonium (B79724) chloride, are also effective catalysts for this transformation, particularly when using a 10 to 20 molar excess of epichlorohydrin. google.com

Table 1: Catalysts and Conditions for this compound Synthesis via Epichlorohydrin Route

| Catalyst | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|

| Tetrabutyl ammonium bromide | Toluene | 90–110 °C | 2 h | chembk.com |

| Not specified | Dimethylformamide (DMF) | Not specified | Not specified | researchgate.net |

| Benzyltrimethylammonium chloride | Epichlorohydrin (reactant & solvent) | Reflux | Not specified | google.com |

| Tetraethylammonium iodide | Not specified | 100–130 °C | 30–70 min | chembk.com |

Direct Esterification with Glycidol (B123203)

Direct esterification represents an alternative pathway that avoids the use of epichlorohydrin. This method involves the reaction of stearic acid directly with glycidol. The reaction can be catalyzed by either acids or bases.

Acid-catalyzed esterification commonly employs catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is typically conducted at temperatures between 60–80°C with a slight molar excess of glycidol, achieving yields of 70–85% within 4–6 hours. Maintaining anhydrous conditions is crucial to prevent the unwanted side reaction of epoxide ring-opening.

Base-catalyzed esterification uses catalysts such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in solvents like toluene at milder temperatures of 40–60°C. Another established catalytic system for this direct esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which can be performed at ice bath temperatures. ovid-verband.degoogle.com This method is noted for avoiding contamination from alkali metals or epichlorohydrin. google.com

Table 2: Catalytic Systems for Direct Esterification of Stearic Acid with Glycidol

| Catalyst System | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|

| Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | 60–80 °C | 4–6 h | 70–85% | |

| Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) | 40–60 °C | Not specified | Not specified | |

| Dicyclohexylcarbodiimide (DCC) / 4-dimethylaminopyridine (DMAP) | Ice bath | 4 h | ~90-97% | ovid-verband.degoogle.com |

Enzymatic Synthesis Approaches

Enzymatic methods offer a high degree of selectivity, particularly for producing specific enantiomers of this compound. These processes often involve the enantioselective hydrolysis of a racemic mixture of the glycidyl ester. google.com

Lipases are commonly used for this purpose. Porcine pancreatic lipase (B570770), Mucor lipase, and Amano-P-lipase (from Pseudomonas sp.) have been successfully employed to preferentially hydrolyze the (S)-enantiomer, allowing the (R)-enantiomer to be isolated. google.com The hydrolysis is typically conducted in a two-phase system, comprising the glycidyl ester phase and an aqueous phase containing the enzyme, at a pH of 5 to 8. google.com Similarly, Candida rugosa lipase (CRL) has been used for the enantioselective synthesis in a two-phase organic/aqueous solvent system at low temperatures (0–10°C).

Comparative Analysis of Synthesis Methods

Each synthesis pathway for this compound presents distinct advantages and disadvantages related to reaction conditions, yield, purity, and potential byproducts.

The Epichlorohydrin Route is an established industrial method that can produce high yields. However, it requires careful control to manage the use of epichlorohydrin, a reactive and hazardous compound, and may result in chlorinated impurities if not properly purified. google.com

The Direct Esterification with Glycidol pathway avoids the use of chlorinated compounds. google.com Acid-catalyzed versions can achieve good yields but risk side reactions like epoxide ring-opening if conditions are not strictly anhydrous. Base-catalyzed methods operate at lower temperatures, but the DCC/DMAP system, while efficient, involves more expensive reagents.

Enzymatic Synthesis provides unparalleled enantioselectivity, which is critical for specialized applications. google.com However, these methods are generally more suited for smaller-scale production due to the cost of enzymes and potentially longer reaction times compared to conventional chemical synthesis.

Table 3: Comparative Overview of this compound Synthesis Methods

| Method | Key Advantages | Key Disadvantages | Typical Reagents |

|---|---|---|---|

| Epichlorohydrin Route | High yield, established process. | Use of hazardous epichlorohydrin, potential for chlorinated impurities. | Sodium stearate, Epichlorohydrin, Phase-transfer catalyst. researchgate.netchembk.com |

| Direct Esterification | Avoids chlorinated reagents, good yields. google.com | Risk of epoxide ring-opening (acid catalysis), reagent cost (DCC/DMAP). | Stearic acid, Glycidol, Acid/Base catalyst or DCC/DMAP. ovid-verband.de |

| Enzymatic Synthesis | High enantioselectivity. google.com | Higher cost, often lower throughput, primarily for resolution of racemates. | Racemic glycidyl ester, Lipase, Water. google.com |

Advanced Chemical Derivatization and Functionalization

The chemical utility of this compound is largely defined by the high reactivity of its terminal epoxy group. This functional group is susceptible to a variety of chemical modifications, most notably through ring-opening reactions.

Ring-Opening Reactions of the Epoxy Group with Nucleophiles

The three-membered epoxide ring in this compound is strained and readily undergoes ring-opening reactions when attacked by nucleophiles. This reactivity allows for the synthesis of a wide range of derivatives. Common nucleophiles include water, alcohols, and amines. smolecule.com

Hydrolysis: In the presence of water and an acid catalyst (e.g., HCl, H₂SO₄), the epoxy ring opens to form a diol. The hydrolysis of this compound yields stearic acid and glycidol.

Reaction with Alcohols: When this compound reacts with an alcohol, the ring opens to form an ether and a secondary hydroxyl group.

Reaction with Amines: Amines attack the epoxide to yield an amino alcohol derivative.

This ring-opening chemistry is fundamental to its use as a crosslinking agent and as an intermediate in the synthesis of surfactants and emulsifiers. medchemexpress.com For example, the epoxy group can react with the hydroxyl (-OH) groups on a substrate like cellulose (B213188), forming a covalent bond, although this reaction also generates a new hydroxyl group. researchgate.net

Esterification Reactions

The primary method for synthesizing this compound is through the esterification of stearic acid with glycidol. ontosight.ai This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Esterification: This process typically involves the use of strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the stearic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of glycidol.

Base-Catalyzed Esterification: In this method, alkaline catalysts such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are employed. The base deprotonates the hydroxyl group of glycidol, forming a more potent nucleophile that then reacts with the stearic acid.

Another significant pathway for the synthesis of this compound involves the reaction of sodium stearate with epichlorohydrin. researchgate.netacs.org This method is often carried out in the presence of a solvent like dimethylformamide (DMF). researchgate.netacs.org Additionally, a patented process describes the synthesis of glycidyl esters by reacting an alkali metal salt of a carboxylic acid, such as stearic acid, with an excess of epichlorohydrin in the presence of a quaternary ammonium halide. google.com

Enzymatic synthesis presents an alternative, often more stereospecific, route. For instance, glycidyl esters can be produced from glycidol and free fatty acids using enzymes like Novozym 435. nih.gov

| Method | Catalyst/Reagents | Typical Temperature | Typical Yield | Key Features | Reference |

| Acid-Catalyzed Esterification | H₂SO₄, p-TsOH | 60–80°C | 70–85% | Good yields, but can lead to side reactions. | |

| Base-Catalyzed Esterification | NaOH, K₂CO₃ | 40–60°C | 65–75% | Milder conditions, but may require specific solvents. | |

| Reaction with Epichlorohydrin | Sodium stearate, epichlorohydrin, DMF | - | - | Used for specific applications like fabric treatment. | researchgate.netacs.org |

| Enzymatic Synthesis | Novozym 435 | ~46°C | - | High specificity, environmentally friendly. | nih.gov |

Quaternization and Sulfation Modulations

The chemical structure of this compound, particularly the presence of the epoxide ring, allows for further modifications. While direct quaternization and sulfation of this compound are not extensively detailed in the provided search results, the modification of similar molecules provides insight into potential pathways.

For example, chitosan, a polysaccharide with reactive amino and hydroxyl groups, can undergo quaternization. yok.gov.tr Quaternized chitooligosaccharides (CHOS) are synthesized by reacting CHOS with glycidyltrimethylammonium chloride (GTMAC) under neutral or alkaline conditions. encyclopedia.pub This suggests that the epoxide ring of this compound could potentially react with tertiary amines to form quaternary ammonium compounds.

Similarly, sulfation has been performed on molecules like beech xylan (B1165943) and CHOS. encyclopedia.pubmdpi.com The process for CHOS involves reacting it with a sulfonating reagent prepared from chlorosulfonic acid and dimethylformamide. encyclopedia.pub This indicates that the hydroxyl group that would be formed from the ring-opening of the epoxide on this compound could potentially be sulfated.

Formation of this compound Derivatives in Complex Matrices

This compound and its derivatives can form in complex matrices, particularly during the high-temperature processing of foods, such as the refining of edible oils. researchgate.netanalis.com.my These glycidyl esters (GEs) are formed from the reaction of glycidol with fatty acids. restek.com

Very Long-Chain Fatty Acid Derivatives

While the provided information primarily focuses on stearic acid (a C18:0 fatty acid), the formation of glycidyl esters is not limited to this specific fatty acid. nih.gov In food matrices, a variety of fatty acids are present, leading to the formation of a range of glycidyl esters. analis.com.my For example, in edible oils, glycidyl esters of palmitic acid, oleic acid, and linoleic acid are also commonly found. The prevalence of a particular glycidyl ester is often related to the fatty acid composition of the oil. For instance, glycidyl oleate (B1233923) is often dominant in foods due to the high abundance of oleic acid in many cooking oils. Research on tengkawang oil, which has a high stearic acid content (60.68%), also identified the presence of this compound. unpatti.ac.id

Controlled Synthesis for Stereochemical Purity

The synthesis of this compound typically results in a racemic mixture. Achieving stereochemical purity, meaning the selective production of one enantiomer over the other, is a significant challenge. Enzymatic synthesis is highlighted as a method with high enantiopurity, although it is often limited to smaller-scale, niche applications. Chemical synthesis methods, such as direct esterification and industrial thermal synthesis, generally lack stereochemical control. The synthesis of stereoisomers of glycidol derivatives has been a subject of research, suggesting the potential for producing enantiomerically pure this compound. google.com

Industrial Scale Production Research and Optimization

Research into the industrial-scale production of this compound focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs.

Industrial Thermal Synthesis Processes

Industrial thermal synthesis is a cost-effective method for large-scale production but lacks stereochemical control. This process is particularly relevant to the food industry, where glycidyl esters are unintentionally formed during the deodorization step of vegetable oil refining at temperatures exceeding 200°C. ftb.com.hr The formation mechanism involves the dehydration of glycerol (B35011) to form glycidol, which then undergoes esterification with fatty acids like stearic acid.

Optimization studies for industrial processes aim to control the factors that influence the formation of glycidyl esters. Key parameters include:

Temperature: Temperature is a critical factor, with a 10°C rise from 200°C to 210°C reported to double the reaction rate. However, higher temperatures can also lead to the degradation of the desired product.

Free Fatty Acid (FFA) Content: Higher concentrations of free fatty acids (above 2%) increase the formation of glycidyl esters.

Catalysts: The presence of metal ions, such as Fe³⁺ and Cu²⁺, can accelerate the generation of glycidol.

In the context of edible oil refining, research has focused on optimizing refining conditions to limit the formation of glycidyl esters. ftb.com.hr This includes adjusting parameters like the amount of phosphoric acid, degumming temperature, and the amount of bleaching earth used. ftb.com.hr

| Factor | Influence | Reference |

| Temperature | Higher temperatures increase the reaction rate but can also lead to degradation. | |

| Free Fatty Acid Content | Higher FFA content leads to increased glycidyl ester formation. | |

| Metal Ion Catalysts | Accelerate the generation of glycidol, a precursor to glycidyl esters. |

Reactivity and Reaction Mechanisms of Glycidyl Stearate

Epoxide Ring Reactivity and Mechanisms

The high reactivity of glycidyl (B131873) stearate (B1226849) is primarily attributed to the strained three-membered epoxide ring. This ring strain makes it an excellent electrophile, readily participating in ring-opening reactions with a wide array of nucleophiles. rsc.org

The fundamental reaction of the epoxide group in glycidyl stearate is its opening by a nucleophilic attack. This reaction can proceed via two main pathways, depending on the reaction conditions (neutral, basic, or acidic). Under neutral or basic conditions, the reaction follows an SN2 mechanism. A nucleophile directly attacks one of the two carbon atoms of the epoxide ring. This attack leads to the cleavage of a carbon-oxygen bond and the formation of a new bond between the nucleophile and the carbon atom, resulting in an opened ring structure with a newly formed hydroxyl group. Common nucleophiles that react with this compound include alcohols, amines, and water. researchgate.net The epoxide ring can react with nucleophilic sites in various biomolecules, which is a key aspect of its biological interactions.

In the presence of an acid catalyst, the ring-opening of the epoxide is significantly accelerated. The reaction mechanism begins with the protonation of the epoxide oxygen atom by the acid, forming a protonated epoxide intermediate. This step makes the epoxide carbon atoms much more electrophilic and thus more susceptible to attack by even weak nucleophiles, such as water or carboxylic acids. acs.org The subsequent nucleophilic attack proceeds more readily than in the absence of an acid. acs.org

This acid-catalyzed esterification has been studied extensively. For example, the reaction of glycidyl epoxides with carboxylic acids is more facile compared to internal epoxides due to less steric hindrance. acs.org The process is a foundational method for certain chemical syntheses, where acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used to protonate the carbonyl oxygen, enhancing electrophilicity.

Table 1: Typical Conditions for Acid-Catalyzed Esterification of Glycidol (B123203) with Stearic Acid

| Parameter | Condition | Source |

| Catalysts | Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH) | |

| Temperature | 60–80°C | |

| Molar Ratio | 1:1.2 (stearic acid:glycidol) | |

| Reaction Time | 4–6 hours | |

| Yield | 70–85% |

Hydrolysis is a specific and crucial example of the nucleophilic ring-opening reaction, where water acts as the nucleophile. In this reaction, the ester bond or the epoxide ring of this compound can be cleaved. The hydrolysis of the epoxide ring results in the formation of a diol, while hydrolysis of the ester bond yields glycidol and stearic acid. researchgate.net This reaction can be catalyzed by either an acid or a base. researchgate.net

Kinetic studies have provided insights into the rate of these reactions. Under acidic conditions (e.g., with hydrochloric acid), the hydrolysis can be quite rapid. Research has shown that the reaction rate can increase significantly with temperature; a 3.2-fold increase in the reaction rate was observed for every 10°C rise in temperature within the 25-85°C range. In one study, a 98.5% conversion was achieved in just 2 hours using 0.5M HCl at 80°C. Further investigations into the thermal degradation of glycidyl esters in palm oil models revealed that their formation and degradation follow pseudo-first-order reactions, with the degradation occurring more readily than formation, as indicated by a lower activation energy (12.87 kJ/mol for degradation vs. 34.58 kJ/mol for formation). tandfonline.com This degradation primarily proceeds through a ring-opening reaction to form a monoacylglycerol, which is then hydrolyzed to fatty acid and glycerol (B35011). tandfonline.com

Acid-Catalyzed Ring Opening

Polymerization Studies and Mechanisms

The reactive epoxide group of this compound allows it to serve as a monomer in certain types of polymerization reactions, particularly ring-opening polymerizations.

This compound can undergo cationic ring-opening polymerization in the presence of acidic catalysts. In this mechanism, a cationic initiator (e.g., a proton from a strong acid) attacks the oxygen atom of the epoxide ring, creating a positively charged oxonium ion. This active center then reacts with the epoxide ring of another monomer molecule, propagating the polymer chain. This process results in the formation of a polyether backbone.

Studies have documented the cationic polymerization of this compound using various Lewis acids as catalysts. The resulting polymers exhibit different molecular weights and dispersity depending on the catalyst and reaction conditions.

Table 2: Cationic Polymerization of this compound

| Catalyst | Mₙ ( g/mol ) | Đ (Dispersity) | Reaction Time | Source |

| BF₃·OEt₂ | 12,400 | 1.32 | 6 hr | |

| H₂SO₄ | 8,200 | 1.45 | 12 hr |

Standard free radical polymerization proceeds through the reaction of monomers containing carbon-carbon double bonds. This compound itself lacks such a vinyl group and therefore does not typically undergo direct free radical homopolymerization. However, related monomers that contain both a glycidyl group and a polymerizable double bond are widely used in free radical copolymerization.

A prominent example is glycidyl methacrylate (B99206) (GMA), which has an epoxy group like this compound but also possesses a methacrylate vinyl group that is reactive toward free radicals. tandfonline.comresearchgate.net Free radical copolymerization of GMA with other vinyl monomers, such as octadecyl acrylate (B77674) (ODA), allows for the incorporation of the reactive epoxy functionality into the side chains of various polymers. tandfonline.comresearchgate.net The long alkyl chain of ODA is structurally analogous to the stearate portion of this compound. tandfonline.com Such copolymerizations are typically initiated by thermal initiators like 2,2′-azobisisobutyronitrile (AIBN). tandfonline.comresearchgate.net The resulting copolymers combine the properties of the constituent monomers, for instance, creating polymers with reactive epoxy groups for further crosslinking or functionalization. researchgate.net

Cross-linking Applications and Mechanisms

This compound serves as a cross-linking agent in the manufacturing of polymers. bio-connect.nl The cross-linking mechanism involves the ring-opening of the epoxide group. This highly reactive three-membered ring can react with nucleophilic functional groups present on polymer chains, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups.

The reaction is typically initiated by a catalyst, which can be either acidic or basic. In the presence of an acid catalyst, the oxygen atom of the epoxide ring is protonated, making the ring more susceptible to nucleophilic attack. A nucleophile from a polymer chain then attacks one of the carbon atoms of the epoxide, leading to the formation of a covalent bond and the opening of the ring. This process results in the formation of a new hydroxyl group, which can potentially participate in further reactions.

Conversely, under basic conditions, a strong nucleophile can directly attack a carbon atom of the epoxide ring, causing it to open. This reaction also results in the formation of a covalent link between the this compound molecule and the polymer chain. When a single this compound molecule reacts with two separate polymer chains, it effectively creates a bridge or a "cross-link" between them. This network of cross-links imparts greater strength, rigidity, and thermal stability to the resulting polymer.

The efficiency of this cross-linking process is influenced by several factors, including the concentration of the reactants, the temperature, and the duration of the curing process. For instance, the epoxy unit can directly react with the hydroxyl groups on cellulose (B213188), but this ring-opening reaction also produces a new hydroxyl group. researchgate.net

Formation Pathways of this compound as a Process Contaminant

The presence of this compound as a contaminant in refined edible oils and other processed foods is a significant concern. researchgate.net Its formation is primarily associated with high-temperature processing. ftb.com.hranalis.com.my

Mechanisms from Diacylglycerols and Monoacylglycerols at High Temperatures

This compound is formed from the precursors diacylglycerols (DAGs) and monoacylglycerols (MAGs) at elevated temperatures. analis.com.my The proposed mechanisms involve intramolecular rearrangements.

For diacylglycerols, particularly 1,2-diacylglycerols, the formation of glycidyl esters is thought to proceed through an intramolecular nucleophilic attack. The hydroxyl group on the glycerol backbone attacks the carbonyl carbon of one of the fatty acid chains, leading to the elimination of a fatty acid molecule and the formation of the glycidyl ester. researchgate.net

In the case of monoacylglycerols, the mechanism is believed to involve dehydration. The loss of a water molecule from the monoacylglycerol can lead to the formation of a reactive intermediate that subsequently rearranges to form the glycidyl ester. It has been noted that both MAGs and DAGs can lead to the formation of glycidyl esters during thermal treatment. ftb.com.hr

The following table summarizes the proposed formation pathways:

| Precursor | Proposed Mechanism | Key Feature |

| Diacylglycerols (DAGs) | Intramolecular nucleophilic attack | Elimination of a fatty acid |

| Monoacylglycerols (MAGs) | Dehydration | Elimination of a water molecule |

This table is based on information from references researchgate.net.

Influence of Process Temperature and Duration on Formation

The formation of this compound is highly dependent on both the processing temperature and the duration of the heat treatment. ftb.com.hr Studies have consistently shown that the concentration of glycidyl esters increases with rising temperatures. researchgate.net

For example, research on the deodorization step in oil refining, which occurs at high temperatures (typically between 200°C and 250°C), has identified this as a critical stage for glycidyl ester formation. The amount of glycidyl esters formed in meat samples was also found to increase with both cooking temperature and time. At a cooking temperature of 250°C, this compound was detected in pork and beef samples.

The relationship between temperature and formation is not always linear. While higher temperatures generally lead to increased formation, there can be a point where a balance is reached between formation and degradation. ftb.com.hr For instance, one study noted that the levels of glycidyl esters reached a plateau that was dependent on the heating temperature, with higher temperatures resulting in higher plateau levels. researchgate.net Another study found that while contaminant levels increased with time up to 250°C, they decreased at extreme temperatures of 290°C during deodorization for extended periods. ftb.com.hr

The following table presents data on the formation of this compound under different heating conditions:

| Food Matrix | Cooking/Processing Method | Temperature (°C) | Time (min) | This compound Concentration (ng/g) |

| Pork Meat | Gas Fired Frying Pan | 250 | 10 | 41.8 ± 1.7 |

| Beef Meat | Gas Fired Frying Pan | 250 | 10 | Not explicitly stated for stearate, but total GEs were 65.7 ± 6.2 |

This data is sourced from reference .

Advanced Analytical Chemistry and Characterization of Glycidyl Stearate

Qualitative and Quantitative Analytical Methods

The analysis of glycidyl (B131873) stearate (B1226849) presents challenges due to its non-volatile nature, lack of a strong chromophore, and its presence in complex lipid matrices. To address these challenges, a range of sophisticated analytical methods have been developed and optimized. These methods can be broadly categorized into chromatographic and spectroscopic techniques.

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of glycidyl stearate from interfering compounds in samples like edible oils. The choice of chromatographic technique and detector is critical for achieving the desired sensitivity and specificity.

Liquid chromatography coupled with mass spectrometry is a powerful tool for the direct analysis of intact glycidyl esters, including this compound. researchgate.net This approach avoids the derivatization steps often required in gas chromatography, simplifying sample preparation and preventing potential analyte degradation.

Researchers have developed and validated LC-MS and tandem MS (LC-MS/MS) methods for the determination of multiple glycidyl esters in edible oils. These methods often employ a reverse-phase C18 column for separation. thermofisher.com The mobile phase typically consists of a mixture of solvents like methanol, acetonitrile, and water, sometimes with additives like ammonium (B1175870) acetate (B1210297) to enhance ionization. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for the analysis of glycidyl esters. thermofisher.com

For quantification, stable isotope dilution analysis (SIDA) is frequently used, employing deuterated internal standards like this compound-d5 to correct for matrix effects and variations in instrument response. mdpi.com LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, offers high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. thermofisher.com This allows for very low limits of detection (LOD) and quantification (LOQ), often in the microgram-per-kilogram (µg/kg) range in oil samples. thermofisher.commdpi.com

Table 1: Example of LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition | Reference |

| Chromatography | ||

| Column | C18 (e.g., YMC-Pack ODS-AM, Pursuit XRs) | d-nb.info |

| Mobile Phase | Methanol/Acetonitrile/Water gradients; Methanol/Isopropanol | thermofisher.com |

| Column Temperature | 40 - 60 °C | |

| Mass Spectrometry | ||

| Ionization Mode | Positive Ion APCI or ESI | thermofisher.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | thermofisher.com |

| Internal Standard | This compound-d5 | mdpi.com |

| Performance | ||

| LOQ in Oil (direct) | 50 - 100 µg/kg | |

| Recovery | 84% - 108% | thermofisher.com |

This table is a composite representation from multiple sources and specific conditions may vary between laboratories.

Gas chromatography-mass spectrometry is a well-established technique for the analysis of fatty acid esters. However, due to the low volatility of this compound, indirect methods are typically employed. researchgate.net These methods involve the conversion of the glycidyl ester into a more volatile derivative. researchgate.net

A common indirect approach involves the hydrolysis or transesterification of the glycidyl ester to release glycidol (B123203). The glycidol is then derivatized, for example with phenylboronic acid (PBA), to form a volatile compound that can be readily analyzed by GC-MS. researchgate.net The amount of this compound is then calculated based on the quantity of the derivatized glycidol detected. mdpi.com

While robust, these indirect methods can be time-consuming due to the multiple sample preparation steps, including conversion, neutralization, and derivatization. researchgate.net Direct analysis of intact this compound by GC-MS is less common but has been explored using techniques like Cold Electron Ionization (Cold EI), which can enhance the molecular ion abundance, aiding in identification. researchgate.net GC-MS/MS can be used to improve sensitivity, with instrumental limits of detection reported as low as 0.02 mg/kg. mdpi.com

Table 2: Comparison of Direct vs. Indirect GC-MS Approaches

| Approach | Description | Advantages | Disadvantages | Reference |

| Indirect | Conversion of glycidyl ester to a volatile derivative (e.g., via glycidol) prior to GC-MS analysis. | Well-established, fewer standards needed for total glycidol content. | Time-consuming, multi-step sample prep, potential for analyte loss or conversion artifacts. | researchgate.netmdpi.com |

| Direct (Cold EI) | Analysis of the intact glycidyl ester using specialized ionization techniques. | Simpler sample prep, provides information on individual ester profiles. | Requires specialized instrumentation, less common. | researchgate.net |

For compounds like this compound that lack a UV-absorbing chromophore, universal detectors for HPLC are necessary. The Charged Aerosol Detector (CAD) is a mass-sensitive detector that offers a viable alternative to mass spectrometry. nih.gov The principle of CAD involves nebulizing the column effluent, evaporating the mobile phase to form analyte particles, charging these particles with ionized nitrogen gas, and then measuring the resulting electrical charge with an electrometer. thermofisher.com

Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the analysis of lipids due to its high efficiency and the miscibility of supercritical CO2 with non-polar solvents used to dissolve lipids.

Coupling SFC with high-resolution mass spectrometry (HRMS) provides a powerful platform for the rapid and simultaneous determination of intact glycidyl esters and other related contaminants in vegetable oils. nih.gov This method allows for the separation of various ester species with high resolution and accuracy. The use of HRMS enables precise mass measurements, which aids in the confident identification of analytes. A study demonstrated the use of SFC-HRMS with positive-mode electrospray ionization (ESI+) for the analysis of glycidyl esters, including this compound, in refined vegetable oils. nih.gov

Table 3: SFC-HRMS Parameters for Glycidyl Ester Analysis

| Parameter | Value/Condition | Reference |

| Chromatography | ||

| Column | Suitable for lipid analysis (e.g., specific SFC columns) | nih.gov |

| Mobile Phase | Supercritical CO2 with co-solvents (e.g., methanol) | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive-mode Electrospray Ionization (ESI+) | nih.gov |

| Detector | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) | nih.gov |

| Sample Prep | ||

| Method | Dilution of oil sample in n-hexane | nih.gov |

This table is based on a representative study and specific conditions may be optimized for different applications.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

Spectroscopic Techniques

Spectroscopic techniques are invaluable for the structural characterization and identification of this compound. They are often used to confirm the identity of a substance isolated by chromatographic methods or to characterize synthesized standards.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key technique for structural elucidation. A novel ¹H NMR method was developed for the determination of glycidyl fatty acid esters. thermofisher.com The characteristic signals for the epoxy methylene (B1212753) (CH₂) protons, which appear at chemical shifts of approximately 2.56 and 2.76 ppm, can be used for quantification. thermofisher.com This non-invasive method allows for rapid characterization and quantification without the need for extensive sample preparation. thermofisher.com

Other spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy are also used to confirm the presence of key functional groups in the this compound molecule, such as the ester carbonyl and the epoxide ring. Mass spectrometry, particularly GC-MS, provides characteristic fragmentation patterns. For this compound, the mass spectrum shows prominent ions that can be used for its identification in complex samples.

Fourier-Transform Infrared Spectroscopy (FTIR)

Key FTIR spectral features for this compound would include:

C-O-C stretching (epoxide ring): This appears as a characteristic band.

C=O stretching (ester): A strong absorption band indicative of the carbonyl group.

C-H stretching (aliphatic chain): Multiple bands corresponding to the long stearate hydrocarbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the this compound molecule, allowing for unambiguous structure confirmation.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals that can be assigned to the protons of the glycidyl and stearate moieties. nih.gov A novel ¹H NMR spectroscopic method has been developed for the determination of glycidyl fatty acid esters. researchgate.net This method relies on the characteristic signals of the two epoxy methylene (CH₂) protons, which appear at specific chemical shifts. researchgate.net The presence of glycidyl esters in food samples like palm-based cooking oil has been confirmed using ¹H NMR spectroscopy. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the carbons of the epoxide ring, the carbonyl group, and the long aliphatic chain of the stearate.

| ¹H NMR Signal | Chemical Shift (ppm, approximate) | Assignment |

| Protons on the epoxide ring | 2.56 and 2.76 | Methylene protons of the glycidyl group |

| Methylene protons adjacent to the ester oxygen | ~4.1-4.4 | -O-CH₂- |

| Methine proton of the epoxide ring | ~3.1 | -CH- (epoxide) |

| Methylene protons of the stearate chain | ~1.2-1.6 | -(CH₂)n- |

| Methyl protons of the stearate chain | ~0.9 | -CH₃ |

This table is a representation of typical chemical shifts and may vary slightly based on the solvent and instrument used.

Microscopic and Elemental Analysis

Microscopic techniques coupled with elemental analysis provide visual and compositional information about this compound, particularly when it is part of a larger matrix.

Scanning Electron Microscopy (SEM)

SEM is utilized to examine the surface morphology and microstructure of materials containing this compound. For instance, in the hydrophobic treatment of cotton fabrics with this compound, SEM analysis reveals changes in the surface texture of the fibers, confirming the presence of the coating. researchgate.netresearchgate.net This high-resolution imaging technique is crucial for understanding how this compound is distributed on a surface. ecohumanism.co.uk

Energy-Dispersive X-ray Spectroscopy (EDX)

EDX, often used in conjunction with SEM, provides elemental analysis of the sample. ecohumanism.co.uk By detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can confirm the elemental composition. For this compound (C₂₁H₄₀O₃), EDX analysis would show peaks corresponding to carbon and oxygen. This technique has been successfully used to confirm the presence of this compound on treated cotton fabrics. researchgate.netresearchgate.net

Isotope Dilution Analysis and Deuterated Standards (e.g., this compound-d5)

Isotope dilution analysis is a highly accurate quantification method that involves the use of a stable isotope-labeled internal standard. For the analysis of this compound, a deuterated standard, This compound-d5 , is commonly employed. caymanchem.comlgcstandards.commedchemexpress.com

This compound-d5 has a chemical structure identical to the native compound, but five of its hydrogen atoms are replaced with deuterium. caymanchem.comlarodan.com This isotopically labeled standard is added to a sample at a known concentration before sample preparation and analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net

Because the deuterated standard has a slightly higher molecular weight, it can be distinguished from the non-labeled this compound by the mass spectrometer. lgcstandards.com However, its chemical and physical properties are nearly identical, meaning it behaves the same way during extraction, purification, and ionization. researchgate.net This allows it to compensate for any analyte loss during the analytical procedure and for matrix effects that can suppress or enhance the instrument's response, leading to more accurate and precise quantification. researchgate.net The use of stable isotope dilution analysis with deuterated standards is considered a gold standard for the quantification of glycidyl esters in complex matrices. researchgate.netanalis.com.my

| Compound | CAS Number | Molecular Formula | Purity |

| This compound | 7460-84-6 | C₂₁H₄₀O₃ | >95% (GC) lgcstandards.com |

| This compound-d5 | 1346598-19-3 | C₂₁H₃₅D₅O₃ | ≥99% deuterated forms (d₁-d₅) caymanchem.com |

Method Validation and Performance Criteria in Diverse Matrices

The development of reliable analytical methods for determining this compound in various food matrices is crucial for food safety monitoring. researchgate.net These methods, often based on LC-MS/MS, undergo rigorous validation to ensure their accuracy, precision, and robustness. researchgate.netjfda-online.com

Method validation typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity has been verified in various studies. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For this compound, the LOQ can be as high as 600 ng/g in complex samples like oils. Method detection limits for glycidyl esters in edible oils have been reported in the range of 70-150 µg/kg for a 10 mg sample and 1-3 µg/kg for a 0.5 g sample. researchgate.net

Accuracy and Recovery: The closeness of the measured value to the true value, often assessed through spike-recovery experiments. Average recoveries for glycidyl esters, including this compound, have been reported in the range of 84% to 108% at various spiking levels. researchgate.net

Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements. Repeatability relative standard deviation values for glycidyl esters are typically low, indicating good precision. researchgate.net

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MS/MS offers greater specificity compared to single quadrupole mass spectrometry. researchgate.net

The analysis of this compound in diverse and complex food matrices, such as edible oils, infant formula, and baked goods, presents additional challenges due to the presence of interfering substances. researchgate.netnih.gov Therefore, robust sample preparation techniques, such as solid-phase extraction (SPE), are often required to clean up the sample and concentrate the analyte before instrumental analysis. researchgate.netnih.gov Several official and validated methods have been developed and are used for the routine monitoring of glycidyl esters in foods. analis.com.myd-nb.info

Recovery and Reproducibility Studies

The accuracy and reliability of analytical methods for determining this compound in various matrices are established through rigorous recovery and reproducibility studies. These studies are crucial for method validation and ensuring consistent, trustworthy results, particularly in complex samples like edible oils.

Recovery studies assess the efficiency of an analytical method by measuring the amount of a known quantity of this compound (a "spike") that can be successfully extracted and quantified from a sample matrix. The percentage of the spike that is detected is the recovery rate. Ideally, recovery rates should be close to 100%, indicating that the method accurately measures the total amount of the analyte present.

Several studies have reported on the recovery of this compound and other glycidyl esters (GEs) from edible oils using various analytical techniques. For instance, a method involving gel permeation chromatography (GPC) followed by solid-phase extraction (SPE) and liquid chromatography-mass spectrometry (LC-MS) demonstrated recovery rates for GEs ranging from 68% to 111%, with an average of 93%. acs.org To enhance accuracy and account for potential matrix effects, this method utilized isotopically labeled internal standards. acs.org

Another approach, employing a double SPE procedure combined with LC-MS, reported recovery percentages for GEs in triacylglycerol-rich oils between 71.3% and 94.6% (average of 79.4%). nih.gov For diacylglycerol-rich oil, the recovery was higher, ranging from 90.8% to 105.1% (average of 97.2%). nih.gov A direct LC-MS method, which omits extensive sample cleanup, showed recovery values for this compound fortified at its limit of quantitation in palm kernel oil to be 82.7%. nih.gov

Reproducibility, on the other hand, refers to the consistency of results when an analytical method is repeated multiple times, either within the same laboratory (intra-day and inter-day precision or repeatability) or in different laboratories (inter-laboratory reproducibility). High reproducibility indicates a robust and reliable method.

The relative standard deviation (RSD) is a common measure of reproducibility. Lower RSD values signify higher precision. For the double SPE LC-MS method, the RSD for this compound in triacylglycerol-rich oils ranged from 2.9% to 12.1%, and for diacylglycerol-rich oil, it was between 2.1% and 12.0%. nih.gov A direct LC-MS method demonstrated excellent reproducibility, with coefficients of variation for detected GEs being less than 10% over more than 200 successive injections without system maintenance. nih.gov Furthermore, an indirect method for analyzing bound glycidol (the precursor to GEs) in oil-based foodstuffs reported satisfactory repeatability and reproducibility, with RSDs below 2% and 5%, respectively. researchgate.net

The use of deuterated internal standards, such as d5-glycidyl stearate, is a critical component in many modern analytical methods to ensure accurate quantification through isotope dilution.

Table 1: Recovery and Reproducibility Data for this compound in Edible Oils

| Analytical Method | Matrix | Recovery (%) | Reproducibility (RSD %) |

|---|---|---|---|

| GPC-SPE-LC-MS | Edible Oils | 68 - 111 | Not specified |

| Double SPE-LC-MS | Triacylglycerol-rich oils | 71.3 - 94.6 | 2.9 - 12.1 |

| Double SPE-LC-MS | Diacylglycerol-rich oil | 90.8 - 105.1 | 2.1 - 12.0 |

| Direct LC-MS | Palm kernel oil | 82.7 | < 10 (for all GEs) |

| Indirect method (bound glycidol) | Oil-based foodstuffs | 88 - 115 | < 2 (repeatability), < 5 (reproducibility) |

| UPLC-ELSD | Extra-virgin olive oil | 88.3 - 107.8 | ≤ 14 (intermediate precision) |

Detection and Quantification Limits

The limits of detection (LOD) and quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method for this compound. The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Various analytical techniques have been developed to achieve low detection and quantification limits for this compound in different matrices, particularly in edible oils where it is a known process contaminant.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique. A method combining GPC cleanup with LC-MS/MS reported an LOQ for glycidyl esters in oil samples between 50 and 100 μg/kg. acs.org Another LC-MS method, utilizing a double SPE cleanup, achieved an LOQ for standard GEs in the range of 0.0045–0.012 μg/mL, which allows for the detection of GEs in the microgram per gram range in edible oils. nih.gov

For direct analysis without extensive sample cleanup, an LC-MS method using a single quadrupole mass spectrometer established an LOQ for this compound of 600 ng/g. researchgate.net This higher LOQ is likely due to increased matrix interference in complex samples like oils. In contrast, a direct LC-Time-of-Flight (TOF)-MS method offers high sensitivity with a method LOD of 5 ng/g. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often used in indirect methods where glycidyl esters are converted to a more volatile derivative. An indirect GC-MS/MS method for the analysis of glycidol in palm oil demonstrated a calculated LOD of 0.006 µg/g and an LOQ of 0.02 µg/g. shimadzu.com

Other detection methods have also been explored. An ultra-performance liquid chromatography (UPLC) method with an evaporative light-scattering detector (ELSD) reported an instrumental LOQ for this compound of 8.0 μg/mL. mdpi.com

Table 2: Detection and Quantification Limits for this compound

| Analytical Method | Matrix/Standard | LOD | LOQ |

|---|---|---|---|

| GPC-SPE-LC-MS/MS | Edible Oils | Not specified | 50 - 100 µg/kg |

| Double SPE-LC-MS | Standard GEs | Not specified | 0.0045 - 0.012 µg/mL |

| Direct LC-MS (single quadrupole) | Edible Oils | 160 ng/g | 600 ng/g |

| Indirect GC-MS/MS (for glycidol) | Palm Oil | 0.006 µg/g | 0.02 µg/g |

| UPLC-ELSD | Standard | 2.4 µg/mL | 8.0 µg/mL |

| LC-MS (APCI) | Standard | 8 ng/mL | Not specified |

| Indirect method (for bound glycidol) | Oil-based foodstuffs | 0.05 mg/kg | Not specified |

Application of Analytical Methods in Complex Samples (e.g., Edible Oils, Biological Matrices)

The analysis of this compound in complex matrices such as edible oils and biological samples presents significant analytical challenges due to the presence of interfering compounds like triacylglycerols, free fatty acids, and other lipids. researchgate.netbund.de The high lipid content can suppress the analyte signal and contaminate the analytical instruments. nih.govresearchgate.net Therefore, the application of robust analytical methods with effective sample preparation is crucial for accurate quantification.

Edible Oils:

Edible oils are the most common matrix in which this compound and other GEs are analyzed, as they are formed during the high-temperature refining process of these oils. A variety of analytical strategies have been successfully applied to quantify GEs in different types of edible oils.

Direct Methods: These methods aim to measure the intact glycidyl esters. Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for direct analysis. bund.de To overcome the challenges posed by the oily matrix, sample preparation often involves dilution in a suitable solvent, sometimes followed by a cleanup step. A direct LC-MS method without extensive cleanup has been developed and proven to be reproducible for over 200 injections, making it suitable for screening purposes. nih.gov However, for more accurate quantification, especially at low levels, sample cleanup is often necessary. Double solid-phase extraction (SPE) procedures, using a combination of reversed-phase and normal-phase columns, have been effective in removing the bulk of the triacylglycerols. nih.gov Gel permeation chromatography (GPC) is another efficient technique for matrix removal from oil samples. acs.org The use of isotopically labeled internal standards, such as ¹³C-labeled GEs, is a common practice in these methods to compensate for matrix effects and variations in recovery. acs.org

Indirect Methods: These methods involve the conversion of glycidyl esters to a marker compound, which is then quantified. A common approach is the alkaline-catalyzed cleavage of the ester bond to release glycidol. The glycidol is then derivatized to a more volatile and stable compound for analysis by gas chromatography-mass spectrometry (GC-MS). srainstruments.it One widely used indirect method involves the conversion of glycidol to 3-monochloropropanediol (3-MCPD) or 3-monobromo-1,2-propanediol (3-MBPD), which are then derivatized with phenylboronic acid (PBA) before GC-MS analysis. bund.desrainstruments.it These indirect methods are often sensitive and can be automated, but they are also more complex and can be influenced by the efficiency of the chemical conversion steps. bund.de

Biological Matrices:

The analysis of this compound in biological matrices is less commonly reported in the literature compared to edible oils. However, understanding the fate of this compound in biological systems is important. The analytical challenges in biological matrices are similar to those in edible oils, with the added complexity of proteins and other cellular components.

The analytical methods developed for edible oils can be adapted for biological samples. This would typically involve a lipid extraction step to isolate the fat-soluble components, including this compound, from the aqueous and proteinaceous components of the biological matrix. Following extraction, the same direct or indirect analytical approaches used for edible oils, such as LC-MS or GC-MS with appropriate cleanup steps, could be applied.

For instance, a method developed for the simultaneous analysis of GEs and other related compounds in oil-based foodstuffs, which can be considered a complex food matrix, involved an initial liquid-liquid extraction to purify the lipophilic substances before applying an indirect quantification method. researchgate.net This approach could be a starting point for developing methods for biological matrices.

The choice of analytical method depends on the specific research question, the required sensitivity, the available instrumentation, and the complexity of the sample matrix. For routine screening of a large number of samples, a rapid direct method might be preferred, while for highly accurate quantification for research or regulatory purposes, a more elaborate method with extensive cleanup and the use of internal standards would be more appropriate.

Biomedical and Toxicological Research on Glycidyl Stearate and Its Metabolites

Interaction with Biological Molecules and Cellular Components

Epoxide Ring Reactivity with Nucleophilic Sites in Proteins and DNA

Glycidyl (B131873) stearate (B1226849), a glycidyl ester, possesses a highly reactive epoxide ring. This three-membered ring is characterized by significant strain and polarized carbon-oxygen bonds, rendering it susceptible to nucleophilic attack. diva-portal.org In biological systems, this reactivity allows glycidyl stearate and its primary metabolite, glycidol (B123203), to interact with and form covalent bonds with nucleophilic sites present in essential biomolecules such as proteins and DNA. researchgate.net

The mechanism of this interaction involves the opening of the epoxide ring. This process can be initiated by a nucleophilic group, such as those found in the side chains of amino acids (e.g., cysteine, histidine, lysine) or the nitrogenous bases of DNA (e.g., guanine (B1146940), adenine). The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a stable covalent adduct. This modification can alter the structure and function of the affected proteins and DNA. diva-portal.orgresearchgate.net The formation of DNA adducts is considered a primary step in chemical carcinogenesis. researchgate.net

Influence on Cellular Pathways and Molecular Targets

The covalent modification of proteins and DNA by this compound or glycidol can have significant downstream consequences for cellular pathways and molecular targets. The specific pathways affected depend on the identity and function of the modified biomolecules. For instance, alteration of key enzymatic proteins can disrupt metabolic pathways, while modification of signaling proteins can interfere with cellular communication.

Research has indicated that glycidol, the primary metabolite of this compound, can activate the NF-κB/MAPK signaling pathway, which is involved in inflammatory responses. researchgate.net Furthermore, studies on related glycidyl esters suggest that these compounds can influence cell function by altering the membrane affinity of proteins, which in turn affects signaling pathways and gene expression.

Effects on Cell Signaling, Metabolism, and Gene Expression

The interaction of this compound and its metabolites with cellular components can lead to a cascade of effects on cell signaling, metabolism, and gene expression. The formation of protein adducts can directly impact enzyme activity and signal transduction. For example, the modification of proteins involved in lipid metabolism could alter cellular lipid homeostasis.

Gene expression can be influenced through several mechanisms. The formation of DNA adducts can lead to mutations during DNA replication, potentially altering the genetic code and leading to the production of non-functional proteins or changes in gene regulation. Additionally, the modification of transcription factors or other proteins involved in the regulation of gene expression can directly impact which genes are turned on or off. For instance, some studies have shown that related compounds can downregulate gene expression associated with inflammatory pathways. chromatographyonline.com

Metabolic Pathways and Metabolite Formation

Hydrolysis to Glycidol in Biological Systems

In biological systems, this compound is primarily metabolized through hydrolysis. researchgate.net This process involves the cleavage of the ester bond, releasing stearic acid and glycidol. This hydrolysis can be catalyzed by lipases, enzymes that are abundant in the gastrointestinal tract. researchgate.netresearchgate.net Therefore, upon oral ingestion, it is expected that a significant portion of this compound is broken down into glycidol and stearic acid before absorption. researchgate.net

The released glycidol is a small, water-soluble molecule that can be readily absorbed and distributed throughout the body. researchgate.net The toxicity of this compound is largely attributed to the systemic effects of its metabolite, glycidol, which is classified as a probable human carcinogen. ftb.com.hr

Table 1: Key Metabolic Reaction of this compound

| Reactant | Enzyme | Products |

|---|---|---|

| This compound | Lipases | Glycidol, Stearic Acid |

Role in Lipid Metabolism, particularly Very Long-Chain Fatty Acids (VLCFAs)

While the primary toxicological concern with this compound is its hydrolysis to glycidol, the stearic acid component is a saturated long-chain fatty acid that plays a role in normal lipid metabolism. Stearic acid can be utilized by the body in several ways. It can be incorporated into complex lipids like triglycerides and phospholipids, or it can be elongated to form very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. embopress.orgimrpress.com

The elongation of fatty acids occurs in the endoplasmic reticulum through a four-step cycle involving a series of enzymes. embopress.orgimrpress.com VLCFAs are essential components of certain cellular lipids, such as ceramides (B1148491) and sphingomyelins, and are crucial for various biological functions. embopress.orgnih.gov Research has highlighted the importance of VLCFAs for the survival of cancer cells. embopress.org Depletion of enzymes involved in VLCFA synthesis has been shown to impair mitochondrial morphology and render cancer cells more susceptible to oxidative stress and cell death. embopress.orgnih.gov

Table 2: Enzymes Involved in the Elongation of Very Long-Chain Fatty Acids

| Step | Enzyme Family |

|---|---|

| Condensation | Elongases (ELOVL1-7) |

| Reduction | 3-ketoacyl-CoA reductase (KAR) |

| Dehydration | 3-hydroxyacyl-CoA dehydratases (HACD1-4) |

| Reduction | trans-2-enoyl-CoA reductase (TECR) |

Conversion to Monochloropropanediol (MCPD) Esters

This compound, a glycidyl ester of a fatty acid, can undergo conversion to 3-monochloropropane-1,2-diol (3-MCPD) esters and 2-monochloropropane-1,2-diol (2-MCPD) esters. This transformation is a significant concern as these MCPD esters are food processing contaminants with known toxicities. The conversion can occur when glycidyl esters react with chloride ions, a process facilitated by acidic conditions, such as those found in the stomach. nih.govresearchgate.netresearchgate.net

The primary mechanism involves the opening of the highly reactive epoxide ring of the glycidyl moiety by a chloride ion. researchgate.netresearchgate.net This reaction can be initiated by various sources of chlorine, including hydrochloric acid, which may be present during certain food processing steps like acid-catalyzed degumming. researchgate.net Studies have shown that one of the formation pathways for MCPD esters may proceed via glycidyl esters as intermediates, which then transform into MCPD esters in the presence of a chlorine source. researchgate.netresearchgate.net The rate of this conversion is influenced by factors such as temperature and pH. ovid-verband.deftb.com.hr For instance, the transformation of glycidol to 3-MCPD is more pronounced under acidic conditions when chloride ions are available. researchgate.net

Genotoxicity and Carcinogenicity Studies

The genotoxic and carcinogenic potential of this compound is intrinsically linked to its primary metabolite, glycidol. Upon ingestion, glycidyl esters are substantially hydrolyzed in the gastrointestinal tract, releasing glycidol. restek.comwho.intresearchgate.net This metabolic conversion is central to its toxicological profile, as glycidol is a known genotoxic and carcinogenic compound. researchgate.netanalis.com.my

Mechanisms of DNA Adduct Formation

Glycidol, the reactive metabolite of this compound, is an electrophilic compound due to its epoxide ring. researchgate.net This structure allows it to react with nucleophilic sites in biological macromolecules, including DNA. researchgate.nettaylorandfrancis.com The formation of DNA adducts is considered a primary mechanism for the initiation of chemical carcinogenesis. researchgate.net

The epoxide ring of glycidol can be attacked by the nitrogen atoms in DNA bases, leading to the formation of stable covalent adducts. This alkylation of DNA alters its structure and can lead to mutations during DNA replication if not repaired, potentially initiating the process of cancer development. taylorandfrancis.comresearchgate.net While glycidyl ethers, a related class of compounds, have been shown to form adducts at various positions on DNA bases like guanine and adenine, the primary concern with this compound stems from the in vivo release of glycidol and its subsequent reaction with DNA. researchgate.net

Tumorigenic Effects in Animal Models

While early studies on this compound itself reported no significant increase in local tumors in mice following subcutaneous injection, the focus of carcinogenicity assessment has largely been on its metabolite, glycidol. inchem.org Animal bioassays have demonstrated that glycidol is a multi-organ carcinogen in both rats and mice. researchgate.netnih.gov

In a two-year study, oral administration of glycidol to rats and mice resulted in a dose-related increase in neoplasms across numerous tissues. nih.gov

In rats: Increased incidences of mesotheliomas (in the tunica vaginalis and peritoneum), mammary gland neoplasms (fibroadenoma and adenocarcinoma), forestomach tumors (squamous-cell papilloma and carcinoma), thyroid gland tumors, and brain gliomas were observed. researchgate.netnih.goviarc.frnih.gov

In mice: Increased incidences of tumors were noted in the Harderian gland, forestomach, mammary gland, liver, lung, and skin. nih.goviarc.frnih.govcaymanchem.com

One study specifically investigating various fatty acid derivatives found that this compound induced subcutaneous sarcomas and pulmonary tumors in mice. caymanchem.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) based its evaluation on the conservative assumption of complete hydrolysis of glycidyl esters to glycidol, considering carcinogenicity the most sensitive endpoint. who.int

Table 1: Summary of Tumorigenic Effects of Glycidol in Rodent Studies

| Species | Route of Administration | Target Tissues/Organs for Tumor Development |

| Rat | Gavage (Oral) | Peritoneum/Tunica Vaginalis (Mesothelioma), Mammary Gland (Fibroadenoma, Adenocarcinoma), Forestomach (Papilloma, Carcinoma), Brain (Glioma), Thyroid Gland (Follicular-cell Adenoma/Carcinoma) researchgate.netnih.govnih.gov |

| Mouse | Gavage (Oral) | Harderian Gland (Adenoma, Adenocarcinoma), Forestomach (Papilloma), Mammary Gland (Adenocarcinoma), Subcutaneous Tissue (Sarcoma, Fibrosarcoma), Liver (Carcinoma), Lung (Adenoma, Carcinoma) nih.govnih.gov |

| Mouse | Subcutaneous Injection | Subcutaneous Sarcomas, Pulmonary Tumors caymanchem.com |

Relationship to Glycidol and its Classification as a Carcinogen

The toxicological evaluation of this compound is inseparable from that of glycidol. avivanalytical.comwho.int The primary toxicological concern for glycidyl esters is the release of glycidol following hydrolysis in the digestive system. researchgate.netrestek.comresearchgate.netanalis.com.my

The International Agency for Research on Cancer (IARC) has evaluated glycidol based on extensive evidence. Citing sufficient evidence of carcinogenicity in experimental animals, IARC has classified glycidol as "probably carcinogenic to humans" (Group 2A). researchgate.netdiva-portal.orgwikipedia.orgfood.gov.uk This classification is supported by glycidol's demonstrated genotoxicity and its ability to induce tumors in multiple organs in animal studies. researchgate.netwho.int

In contrast, this compound itself is classified by IARC as "not classifiable as to its carcinogenicity to humans" (Group 3). who.int This classification reflects the lack of sufficient evidence from human studies and the more limited data on the ester form compared to its metabolite, glycidol. inchem.org However, the known metabolic pathway from glycidyl esters to the carcinogen glycidol means that exposure to this compound is considered a potential health risk. analis.com.my

Immunological Responses: Allergic Potential

Allergic Contact Dermatitis

This compound has been identified as a potential skin sensitizer, capable of causing allergic contact dermatitis. hpc-standards.usapolloscientific.co.uknih.gov This immunological response is a Type IV hypersensitivity reaction that occurs after dermal exposure to the chemical.

Case reports have documented instances of cosmetic allergy attributed to both stearic acid and glyceryl stearate, a related compound. nih.gov The reactive epoxide group present in glycidyl compounds is a key factor in their potential to act as haptens. Haptens are small molecules that can bind to skin proteins, forming a hapten-protein complex. This complex is then recognized as foreign by the immune system, leading to sensitization in susceptible individuals. Subsequent exposure can trigger an inflammatory skin reaction, or allergic contact dermatitis. ilo.org

While glyceryl stearate is generally considered to have low allergenic potential due to its widespread use without frequent reports of allergy, the presence of the reactive glycidyl group in this compound increases its potential for sensitization. vmvinskin.com Studies on other glycidyl ethers and esters confirm that this chemical class has the potential to cause skin sensitization. ilo.orgindustrialchemicals.gov.au Hazard statements for this compound often include the warning that it may cause an allergic skin reaction. hpc-standards.usapolloscientific.co.uk

Specific Biological Effects

Research into the specific biological effects of this compound often involves studying its primary metabolite, glycidol, as it is understood that glycidyl esters are almost entirely hydrolyzed to glycidol in the digestive tract. food.gov.uk